Xanthoascin

Antibacterial agrichemical Phytopathogen control Clavibacter michiganense

Xanthoascin is a rare diisocyanide mycotoxin from Aspergillus candidus. Researchers requiring authenticated reference material for phytopathogen screening or mitochondrial toxicity studies face constrained supply channels for this niche natural product. • Most potent natural product reported against Clavibacter michiganense subsp. sepedonicus (MIC 0.31 µg/mL), surpassing streptomycin by 2-fold in direct co-assay. • Dual Complex I/IV mitochondrial inhibitor with uncoupling effect - a uniquely characterized multi-site ETC disruption probe unavailable from xanthocillin X or terphenyllin. • Defined toxicity thresholds (hepatic injury ≥6 mg/kg s.c.; combined hepato-cardiotoxicity >15 mg/kg) for mycotoxin safety studies. Supplied with ≥95% HPLC purity; stable at -20°C long-term.

Molecular Formula C23H20N2O2
Molecular Weight 356.4 g/mol
CAS No. 61391-08-0
Cat. No. B1233083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthoascin
CAS61391-08-0
Synonyms1-(4-hydroxyphenyl)-4-(2,2-dimethyl-6-chromanyl)- 2,3-diisocyano-1,3-butadiene
xanthoascin
Molecular FormulaC23H20N2O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)C=C(C(=CC3=CC=C(C=C3)O)[N+]#[C-])[N+]#[C-])C
InChIInChI=1S/C23H20N2O2/c1-23(2)12-11-18-13-17(7-10-22(18)27-23)15-21(25-4)20(24-3)14-16-5-8-19(26)9-6-16/h5-10,13-15,26H,11-12H2,1-2H3/b20-14-,21-15-
InChIKeyONZXHWTZPHRYLC-SIBCGJTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthoascin: Identity and Baseline Overview


Xanthoascin (CAS 61391-08-0) is a naturally occurring diisocyanide phenolic metabolite first isolated from the fungus Aspergillus candidus [1]. Structurally, it is 1-(4-hydroxyphenyl)-4-(2,2-dimethyl-6-chromanyl)-2,3-diisocyano-1,3-butadiene (molecular formula C₂₃H₂₀N₂O₂; MW 356.4 g/mol), belonging to the rare isocyanide class of natural products and classified as a xanthocillin analogue [2]. It is produced via solid-state fermentation of endophytic Aspergillus sp. IFB-YXS from Ginkgo biloba leaves and is recognized for its potent anti-phytopathogen antibacterial activity alongside documented hepato- and cardiotoxicity in animal models [3]. Xanthoascin is commercially available as a research-grade compound (typical purity >95% by HPLC) for laboratory investigation only .

Antiphytopathogen screening compound from Aspergillus candidus
Reported activity against Clavibacter michiganense
Membrane-disruption mechanism studies
Distinct from ribosomal and metabolic inhibitors
Mitochondrial toxicity research probe
Reported dual Complex I/IV inhibition with uncoupling
Mycotoxin analytical reference standard
Defined hepatotoxic and cardiotoxic thresholds in animal models

Xanthoascin Substitution Risks: Evidence Threshold


Aspergillus candidus co-produces at least two distinct classes of mycotoxins — the diisocyanide xanthoascin and the p-terphenyl terphenyllin — which exhibit fundamentally different chemical structures, toxicological profiles, and antibacterial spectra [1]. Within the xanthocillin family, structural variations (e.g., chromanyl substitution in xanthoascin vs. symmetric diisocyanide in xanthocillin X) drive divergent potency against specific phytopathogens and differential mammalian toxicity [2]. A purchaser cannot interchange xanthoascin with terphenyllin, prenylterphenyllin, xanthocillin X, or streptomycin without losing the specific combination of sub-μg/mL anti-Clavibacter potency, membrane-disruption mechanism, and a well-characterized dual mitochondrial toxicity signature that defines xanthoascin's utility in phytopathogen research and mycotoxin safety studies [3]. The quantitative evidence below establishes exactly where these differences are measurable and procurement-relevant.

Terphenyllin substitution

p-Terphenyl co-metabolite lacks diisocyanide moiety; antibacterial spectrum and toxicity profile differ. May not support C. michiganense studies or mycotoxin reference use.

Xanthocillin X substitution

Symmetric diisocyanide analogue without chromanyl group; mechanism reported as heme biosynthesis inhibition, not mitochondrial complex I/IV targeting. Toxicity signature may not transfer.

Streptomycin substitution

Ribosomal protein synthesis inhibitor; membrane-disruption mechanism and antiphytopathogen spectrum may differ. Does not provide mitochondrial toxicity model.

Xanthoascin: Quantitative Differentiation Evidence


Anti-Clavibacter Potency vs. Streptomycin

Xanthoascin demonstrates a 2-fold greater antibacterial potency against the phytopathogen Clavibacter michiganense subsp. Sepedonicus compared to the standard antibiotic streptomycin when co-assayed in the same microdilution experiment. The MIC of xanthoascin was 0.31 µg/mL, while streptomycin required 0.62 µg/mL to achieve inhibition under identical conditions [1]. This direct head-to-head comparison establishes xanthoascin as the more potent agent specifically against this agriculturally relevant pathogen.

Anti-Clavibacter MIC
Head-to-head
MIC 0.31 µg/mL vs. 0.62 µg/mL (streptomycin)
Supports antiphytopathogen screening context
2.0-fold lower MIC in co-assay
Antibacterial agrichemical Phytopathogen control Clavibacter michiganense

Antibacterial Spectrum vs. Co-Isolated Terphenyls

Within the same bioassay-guided fractionation study, xanthoascin (compound 1) displayed a distinct antibacterial spectrum compared to the co-isolated terphenyl derivatives (compounds 3, 5, and 6). Xanthoascin was most potent against Clavibacter michiganense (MIC 0.31 µg/mL) but showed only moderate activity against other phytopathogens (MIC range 5–20 µg/mL) [1]. In contrast, the terphenyl derivatives were inactive against C. michiganense but exhibited activity against Xanthomonas oryzae pv. oryzae, X. oryzae pv. oryzicola, Erwinia amylovora, and Pseudomonas syringae pv. lachrymans [1]. This complementary spectrum profile means these co-metabolites cannot substitute for one another in phytopathogen panel studies.

Antibacterial spectrum
Cross-study comparable
Sub-µg/mL for C. michiganense; terphenyls inactive against this pathogen
Orthogonal spectra require compound-specific selection
Co-metabolites target different Gram-negative phytopathogens
Antibacterial spectrum Phytopathogen panel Co-metabolite comparison

Membrane Disruption Mechanism of Action

Xanthoascin's antibacterial mechanism was experimentally demonstrated to operate through alteration of bacterial cell membrane permeability, resulting in the remarkable leakage of nucleic acids (measured by UV absorbance at 260 nm) from the cytomembrane [1]. This membrane-disruption mechanism differentiates xanthoascin from streptomycin, which acts via ribosomal protein synthesis inhibition, and from xanthocillin X, which inhibits heme biosynthesis [2]. The membrane-targeting mechanism of xanthoascin provides a fundamentally different mode of antibacterial action that may be relevant for overcoming resistance mechanisms that compromise ribosomal or metabolic-pathway-targeting antibiotics.

Membrane disruption
Class-level inference
Induces nucleic acid leakage (OD₂₆₀)
Distinct mechanism from ribosomal protein synthesis inhibitors
Membrane permeability assay
Membrane permeability Nucleic acid leakage Antibacterial mechanism

In Vivo Toxicity Profile vs. Terphenyllin

Aspergillus candidus simultaneously produces xanthoascin and terphenyllin, yet these two mycotoxins display markedly different toxicological properties. Xanthoascin caused severe hepatic injury with jaundice and focal or confluent necrosis of hepatocytes in mice at doses of 6 mg/kg b.w. (single subcutaneous injection) [1]. At doses above 15 mg/kg, myocardial degeneration and necrosis additionally developed after 1–2 weeks, along with vacuolation of nuclei in alveolar and myocardial interstitial cells [1]. In Japanese quails, xanthoascin caused approximately 80% mortality at 2–5 mg/g body weight [2]. In contrast, terphenyllin has been reported to suppress tumor growth and metastasis in a gastric cancer orthotopic mouse model without notable in vivo toxicity, showing no significant body weight loss or organ damage at its effective dose [3]. This sharp divergence in toxicological profile between two metabolites from the same fungal species underscores that procurement for safety assessment studies cannot substitute terphenyllin for xanthoascin.

In vivo toxicity
Cross-study comparable
Hepatic injury at ≥6 mg/kg s.c. (mice); cardiotoxicity >15 mg/kg
Toxicological profile differs from co-metabolite terphenyllin
Terphenyllin reported without overt toxicity
Mycotoxin toxicology Hepatotoxicity In vivo toxicity comparison

Mitochondrial Complex I and IV Dual Inhibition

Xanthoascin was found to exert dual deteriorate effects on mitochondrial respiration in isolated rat liver mitochondria, characterized by (i) an uncoupling effect that dissociates electron transport from ATP synthesis, and (ii) electron transport inhibition at both NADH-UQ oxidoreductase (Complex I) and cytochrome c oxidase (Complex IV) [1]. This dual-site mitochondrial targeting has not been reported for the parent compound xanthocillin X or for the co-metabolite terphenyllin, making xanthoascin a unique molecular probe for studying simultaneous Complex I/IV inhibition and mitochondrial uncoupling in a single chemical entity [2]. The original Ohtsubo et al. (1976) in vivo findings of hepatic and myocardial necrosis are mechanistically consistent with this mitochondrial toxicity signature [3].

Mitochondrial targets
Supporting evidence
Inhibits Complex I and Complex IV; uncoupling effect
Supports mitochondrial toxicity model studies
Isolated rat liver mitochondria
Mitochondrial toxicity Complex I inhibition Complex IV inhibition

Xanthoascin Research and Application Scenarios


Anti-Phytopathogen Agrichemical Lead Development

Xanthoascin is the most potent natural product identified to date against Clavibacter michiganense subsp. Sepedonicus, the causative agent of bacterial ring rot in potatoes, with an MIC of 0.31 µg/mL that surpasses streptomycin by 2-fold in direct co-assay [1]. Research programs developing new antibacterial agrichemicals for Solanaceae crop protection should prioritize xanthoascin as a lead scaffold, given its validated potency advantage and its membrane-disruption mechanism that may circumvent existing streptomycin resistance mechanisms reported in C. michiganensis field strains [2].

Mycotoxin Food Safety and Toxicology Reference

Xanthoascin serves as a well-characterized reference mycotoxin for food safety studies involving Aspergillus candidus-contaminated cereal grains. Its toxic thresholds are precisely defined: hepatic injury at ≥6 mg/kg s.c. in mice and combined hepato-cardiotoxicity at >15 mg/kg [3]. These quantitative benchmarks, coupled with its documented mitochondrial Complex I/IV dual inhibition [4], make xanthoascin an essential positive control for in vitro and in vivo toxicological assessments of grain mycotoxin contamination and for validating analytical detection methods targeting A. candidus metabolites.

Mitochondrial Respiratory Chain Probe

Xanthoascin is uniquely suited as a chemical biology probe for mitochondrial dysfunction studies, as it simultaneously inhibits NADH-UQ oxidoreductase (Complex I) and cytochrome c oxidase (Complex IV) while also exerting an uncoupling effect [4]. This triple-action profile on oxidative phosphorylation is not reported for the parent xanthocillin or for terphenyllin, positioning xanthoascin as a distinctive tool compound for investigating the consequences of multi-site electron transport chain disruption. Researchers studying mitochondrial myopathies or chemical-induced cardiotoxicity can employ xanthoascin to model simultaneous Complex I/IV impairment in isolated mitochondria or cell-based assays [3].

Isocyanide Biosynthesis Research

Xanthoascin belongs to the rare class of diisocyanide natural products, derived from two tyrosine molecules whose amine groups undergo enzymatic transformation into isocyano functionalities, with one aromatic ring undergoing prenylation and intramolecular cyclization to form the chromanyl moiety . This biosynthetic pathway, now partially elucidated through fungal isocyanide synthase gene clusters [5], makes xanthoascin a valuable substrate for studying isocyanide biosynthesis enzymology and for engineering novel isocyanide-containing molecules. Procurement of authenticated xanthoascin is essential as an analytical standard for comparative metabolomics of Aspergillus species and for biosynthetic gene cluster validation experiments.

Application
Selection Property
Validation Focus
Phytopathogen screening studies
Reported antiphytopathogen activity against Clavibacter spp.
Membrane-disruption mechanism validation
Mycotoxin analytical reference
Characterized hepato-/cardiotoxic thresholds
Food safety assay development and validation
Mitochondrial respiratory chain research
Reported dual Complex I/IV inhibition profile
Oxidative phosphorylation uncoupling assays
Isocyanide biosynthetic pathway studies
Natural diisocyanide metabolite identity
Fungal isocyanide synthase gene cluster analysis
Quote Request

Request a Quote for Xanthoascin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.